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4-Amino-2-hydroxy-3,5-diiodobenzoic acid

Cat. No.: B3337688
CAS No.: 74764-64-0
M. Wt: 404.93 g/mol
InChI Key: FSJFOJCPPGAWML-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Halogenated Benzoic Acids

Substituted halogenated benzoic acids are a class of compounds with significant importance in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. mdpi.com The introduction of halogen atoms into the benzoic acid structure can profoundly influence the molecule's physical, chemical, and biological properties. For instance, halogenation can alter acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. mdpi.com

The presence of iodine, in particular, offers unique characteristics. The large size and polarizability of the iodine atom can lead to specific interactions, such as halogen bonding, which is increasingly recognized as a significant force in molecular recognition and crystal engineering. In the context of medicinal chemistry, iodinated compounds are often explored as enzyme inhibitors or as contrast agents for medical imaging, owing to the high electron density of iodine. The study of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid is therefore situated within the broader effort to understand and exploit the effects of halogen substitution on the properties of aromatic carboxylic acids.

Overview of Historical and Current Research Trajectories

The historical trajectory of research on substituted benzoic acids dates back to the 19th century with the discovery and characterization of simple derivatives like salicylic (B10762653) acid and its analogues. newworldencyclopedia.orgwikipedia.org Early research was primarily focused on understanding the fundamental principles of aromatic substitution and the effects of different functional groups on the reactivity of the benzene (B151609) ring. A significant milestone in the synthesis of a related compound, 4-aminosalicylic acid, was a 1953 patent that detailed an improved process for its production from m-aminophenol. google.com This compound became an important antitubercular agent, highlighting the therapeutic potential of this class of molecules. nih.gov

Current research on halogenated benzoic acids is highly interdisciplinary. In medicinal chemistry, there is a continued interest in developing new therapeutic agents by modifying the structure of known bioactive molecules. For example, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have explored their potential as selective inhibitors of enzymes like 12-lipoxygenase. nih.gov The iodination of salicylic acid has been shown to enhance its binding to transthyretin, a protein implicated in amyloid diseases, suggesting a strategy for developing new therapeutic interventions. nih.govresearchgate.net Furthermore, computational studies are increasingly employed to predict the properties and interactions of these molecules, guiding synthetic efforts and biological evaluations. nih.gov Research on this compound and its isomers is part of this ongoing trend to explore the chemical space of halogenated aromatic compounds for novel applications.

Scope and Research Objectives

The primary research objectives concerning this compound can be summarized as follows:

Synthesis and Characterization: Developing efficient and selective synthetic routes to obtain the pure compound and its derivatives. This includes the investigation of various iodination and amination strategies for substituted benzoic acids.

Structural Analysis: Elucidating the precise three-dimensional structure of the molecule, including the influence of intramolecular hydrogen bonding and the conformation of the carboxyl group relative to the aromatic ring.

Physicochemical Properties: Quantifying key properties such as acidity (pKa), solubility, and lipophilicity to understand its behavior in different chemical and biological environments.

Reactivity Studies: Exploring the chemical reactivity of the various functional groups to enable the synthesis of a diverse range of derivatives for further investigation.

Biological Screening: Investigating the potential biological activities of the compound, for instance, as an enzyme inhibitor or as an antimicrobial agent, based on the known properties of related structures.

The synthesis of the closely related 2-amino-3,5-diiodobenzoic acid involves the iodination of 2-aminobenzoic acid with iodine chloride in the presence of hydrochloric acid. prepchem.com A plausible synthetic route for this compound could involve the direct iodination of 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
This compoundC₇H₅I₂NO₃404.9374764-64-0The subject of this article.
4-Aminosalicylic acidC₇H₇NO₃153.1465-49-6The non-iodinated precursor. nih.gov
2-Amino-3,5-diiodobenzoic acidC₇H₅I₂NO₂388.93Not AvailableA structurally related isomer. prepchem.com
3,5-Diiodosalicylic acidC H₄I₂O₃389.92133-91-5An iodinated derivative of salicylic acid. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5I2NO3 B3337688 4-Amino-2-hydroxy-3,5-diiodobenzoic acid CAS No. 74764-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-hydroxy-3,5-diiodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJFOJCPPGAWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304419
Record name 4-amino-2-hydroxy-3,5-diiodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74764-64-0
Record name NSC165669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2-hydroxy-3,5-diiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Amino-2-hydroxy-3,5-diiodobenzoic Acid

The synthesis of this compound can be approached through two primary strategies: the electrophilic iodination of a pre-functionalized benzoic acid derivative or the amination of a suitably halogenated and hydroxylated benzoic acid.

Electrophilic Aromatic Iodination Strategies

The most direct and established route to this compound involves the electrophilic iodination of 4-aminosalicylic acid (also known as p-aminosalicylic acid or PAS). The electron-donating nature of both the hydroxyl (-OH) and amino (-NH2) groups strongly activates the aromatic ring towards electrophilic substitution, directing the incoming iodine atoms to the positions ortho and para to them. In the case of 4-aminosalicylic acid, the positions ortho to the hydroxyl group (positions 3 and 5) are also ortho and meta to the amino group, respectively. The strong activating and directing effects of these groups facilitate di-iodination at these specific positions.

A plausible and commonly employed method for such transformations is the use of an iodinating agent in a suitable solvent system. A general reaction scheme is presented below:

Scheme 1: Electrophilic Iodination of 4-Aminosalicylic Acid Electrophilic Iodination of 4-Aminosalicylic Acid (Note: This is a representative scheme. Specific reagents and conditions will vary.)

The regioselectivity of the iodination of 4-aminosalicylic acid is primarily governed by the powerful ortho, para-directing influence of the hydroxyl and amino groups. The hydroxyl group at C2 and the amino group at C4 synergistically activate the C3 and C5 positions for electrophilic attack. This inherent electronic preference generally leads to high regioselectivity for the desired 3,5-diiodo product.

Several iodinating reagents can be employed for the synthesis of this compound. The selection of the reagent and the optimization of reaction conditions are critical for achieving high yields and purity.

Iodine Monochloride (ICl): Iodine monochloride is a potent electrophilic iodinating agent. prepchem.comisca.innih.govniscpr.res.in The reaction is typically carried out in an acidic medium, such as aqueous acetic acid or hydrochloric acid, to facilitate the generation of the electrophilic iodine species. prepchem.comniscpr.res.in For instance, a procedure for the di-iodination of 2-aminobenzoic acid involves treating it with ICl in a mixture of water and hydrochloric acid, with gradual heating to 80-85°C. prepchem.com A similar approach can be adapted for 4-aminosalicylic acid. The reaction with 4-hydroxybenzoic acid using ICl in glacial acetic acid and water has also been reported to produce 4-hydroxy-3,5-diiodobenzoic acid in high yield. orgsyn.org

N-Iodosuccinimide (NIS): N-Iodosuccinimide is a milder and often more selective iodinating agent. organic-chemistry.orgwikipedia.org It is frequently used in the presence of an acid catalyst, such as trifluoroacetic acid or sulfuric acid, to enhance its electrophilicity. organic-chemistry.orgresearchgate.net The reaction can be performed in various organic solvents, and the conditions are generally mild. The use of NIS can sometimes offer better control over the reaction and may be preferable for substrates sensitive to harsh acidic conditions.

Table 1: Comparison of Common Iodinating Reagents

Reagent Typical Conditions Advantages Disadvantages
Iodine Monochloride (ICl) Acidic medium (e.g., HCl, Acetic Acid), elevated temperature High reactivity, cost-effective Can be harsh, may require careful handling

Amination Pathways for Halogenated Hydroxybenzoic Acids

An alternative synthetic approach involves the introduction of the amino group onto a pre-existing diiodinated hydroxybenzoic acid scaffold. This would typically start from 2-hydroxy-3,5-diiodobenzoic acid. Modern catalytic methods, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgyoutube.com

This palladium-catalyzed cross-coupling reaction could theoretically be applied to couple an amine or an ammonia (B1221849) equivalent with 2-hydroxy-3,5-diiodobenzoic acid at the 4-position, assuming a suitable precursor with a leaving group at C4 were available. However, a more direct approach would be the amination of a halogenated precursor. For instance, if 3,5-diiodo-2-hydroxy-4-halobenzoic acid were synthesized, a nucleophilic aromatic substitution (SNA) or a Buchwald-Hartwig amination could be envisioned to introduce the amino group.

It is important to note that the direct amination of an unactivated C-H bond at the 4-position of 2-hydroxy-3,5-diiodobenzoic acid is a challenging transformation and would likely require advanced catalytic systems. The feasibility of such a reaction would depend on the development of highly specific and efficient C-H amination methodologies. Nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 4-position would be a more conventional, though likely multi-step, approach. ntu.edu.sgnih.govyoutube.com

Comparative Analysis of Synthetic Efficiency and Green Chemistry Metrics

When evaluating the synthetic routes to this compound, it is instructive to consider their efficiency and environmental impact using green chemistry metrics.

The electrophilic aromatic iodination of 4-aminosalicylic acid is a more direct route.

Atom Economy: This route generally has a moderate to good atom economy, as the main atoms from the iodinating agent are incorporated into the product. For example, when using I2 and an oxidizing agent, the byproducts are often water or other small molecules.

E-Factor (Environmental Factor): The E-factor, which is the mass ratio of waste to product, can be significant due to the use of solvents for the reaction and purification, as well as the byproducts from the iodinating reagent.

Reaction Mass Efficiency (RME): The RME, which considers the mass of reactants that end up in the product, would be influenced by the yield and the stoichiometry of the reagents.

Table 2: Qualitative Green Chemistry Comparison of Synthetic Routes

Metric Electrophilic Iodination Route Hypothetical Amination Route
Number of Steps Fewer More
Atom Economy Moderate to Good Potentially Lower (multi-step)
E-Factor Moderate to High Likely Higher
Catalyst Use May not require a metal catalyst Requires a palladium catalyst

From a green chemistry perspective, the electrophilic iodination route is likely more favorable due to its directness, provided that the solvents and reagents are chosen and managed to minimize waste.

Derivatization and Functionalization Reactions

The presence of multiple reactive functional groups—a carboxylic acid, a primary aromatic amine, a phenolic hydroxyl group, and two aryl-iodide moieties—makes this compound a versatile scaffold for further chemical modifications.

The carboxylic acid group can undergo standard transformations:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) can yield the corresponding ester. researchgate.netbond.edu.au

Amide Formation: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with a primary or secondary amine can produce a wide range of amides. nih.govdiva-portal.orguantwerpen.be

The primary amino group can be derivatized through:

Acylation: Reaction with an acyl chloride or anhydride (B1165640) can form an amide.

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing various other functional groups via Sandmeyer or related reactions.

The aryl iodide functionalities are particularly useful for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester can be used to introduce new aryl or vinyl substituents at the 3 and/or 5 positions. nih.govnih.govresearchgate.net This allows for the construction of more complex molecular architectures.

The phenolic hydroxyl group can also be a site for derivatization, such as etherification, although its reactivity might be influenced by the other substituents on the ring.

These potential derivatization and functionalization reactions highlight the utility of this compound as a building block in medicinal chemistry and materials science for the synthesis of more complex and potentially bioactive molecules.

Chemical Reactivity of the Amino Group

The amino group (-NH₂) at the C-4 position of the benzene (B151609) ring is a primary nucleophile, making it a key site for forming new carbon-nitrogen bonds. Its reactivity is demonstrated in classic condensation and amidation reactions.

One notable transformation is the Paal-Knorr pyrrole (B145914) synthesis, a method for constructing substituted pyrrole rings from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In a documented application, this compound has been reacted with a 1,4-dicarbonyl compound in acetic acid at elevated temperatures. This reaction proceeds via the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield a highly substituted N-aryl pyrrole. organic-chemistry.org This transformation highlights the amine's capacity to act as the key nucleophile in complex, ring-forming reactions. wikipedia.orgalfa-chemistry.com

The amino group also readily participates in amidation reactions to form polyamides. Several patents describe the use of this compound as a monomer component in the synthesis of polymers for photo-aligning materials. google.comgoogle.com In these processes, the amino group of one monomer reacts with the activated carboxylic acid of another, or a diacid chloride, to form a repeating amide linkage, a fundamental transformation in polymer chemistry.

Reaction Type Reagents & Conditions Product Type Reference
Paal-Knorr Synthesis1,4-dicarbonyl compound, Acetic Acid, 100 °CN-Aryl Pyrrole organic-chemistry.org
PolyamidationDiacid or equivalent, Polymerization conditionsPolyamide google.comgoogle.com

Transformations of the Carboxylic Acid Moiety

The carboxylic acid (-COOH) group is another primary site for chemical modification, most commonly through esterification or amidation. These transformations are crucial for altering the compound's solubility, creating prodrugs in medicinal chemistry, or linking it to other molecules and polymers.

Esterification of carboxylic acids is a standard reaction, typically achieved by heating with an alcohol in the presence of an acid catalyst like sulfuric acid. chemguide.co.uk While specific esterification examples for this compound are not prominently detailed in the primary literature, studies on structurally similar dihalogenated hydroxybenzoic acids demonstrate this capability. For instance, related 3,5-dihalogeno-4-hydroxybenzoic acids are readily converted to their corresponding methyl esters. researchgate.net Tin(II) compounds have also been effectively used as catalysts for the esterification of benzoic acid with various alcohols, a process that could be applied to this substrate. google.com

The involvement of the carboxylic acid group in forming amide bonds is implicitly confirmed by the same patents that describe its use as a monomer in polyamide synthesis. google.comgoogle.com In this context, the carboxylic acid is typically activated (e.g., as an acyl chloride) before reacting with the amino group of another monomer to build the polymer chain.

Transformation General Reagents Product Reference (Analogous/General)
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Benzoic Ester chemguide.co.ukresearchgate.net
EsterificationAlcohol, Tin(II) CatalystBenzoic Ester google.com
AmidationAmine, Coupling Agent or ActivationBenzamide google.comgoogle.com

Manipulation of the Aryl Iodine Substituents

The two iodine atoms attached to the aromatic ring at positions C-3 and C-5 are pivotal for constructing more complex architectures via modern cross-coupling reactions. Aryl iodides are highly prized substrates for such transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to palladium catalysts.

Cross-Coupling Reaction Methodologies

While specific cross-coupling applications using this compound are not extensively documented, the reactivity of the C-I bonds can be inferred from the vast body of literature on related compounds.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester to form a C-C bond. Aryl iodides are the most reactive halides for this transformation. The reaction of diiodoaniline or diiodophenol derivatives with various arylboronic acids, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or more advanced catalyst systems) and a base (e.g., K₂CO₃ or Cs₂CO₃), is a standard method for synthesizing biaryl compounds. nih.govmdpi.comnih.gov The presence of two iodine atoms on this compound offers the potential for either mono- or di-substitution, controllable through stoichiometry and reaction conditions.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The high reactivity of aryl iodides makes them ideal substrates. youtube.com Double coupling of aryl diiodides with terminal alkynes has been demonstrated to produce diarylalkynes. libretexts.org This methodology could be applied to this compound to introduce alkynyl substituents at the 3- and 5-positions.

Coupling Reaction Typical Coupling Partner Catalyst System Product Feature Reference (Analogous)
Suzuki-MiyauraArylboronic AcidPd Complex (e.g., Pd(dppf)Cl₂) + BaseBiaryl Linkage nih.govnih.gov
SonogashiraTerminal AlkynePd Complex + Cu(I) Co-catalyst + BaseAryl-Alkyne Linkage libretexts.orgwikipedia.orgorganic-chemistry.org
Selective Deiodination and Further Halogenation

The iodine substituents can be selectively removed or replaced, offering pathways to other halogenated derivatives or the parent ring system.

Selective Deiodination: The removal of iodine atoms from an aromatic ring can often be achieved through catalytic hydrogenation (e.g., using H₂ over a palladium on carbon catalyst) or with reducing agents. The differential reactivity of the two iodine atoms, influenced by the electronic effects of the neighboring amino, hydroxyl, and carboxyl groups, could potentially allow for selective mono-deiodination under carefully controlled conditions. Enzymatic deiodination is a known biological process for related iodinated compounds like thyroid hormones, demonstrating that selective iodine removal is a feasible chemical transformation. nih.gov

Further Halogenation: While the direct addition of other halogens is less common, a halogen exchange reaction (a retro-Finkelstein reaction) can replace iodine with bromine or chlorine. These reactions are typically metal-catalyzed and their feasibility depends on the relative bond dissociation energies and reaction thermodynamics.

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the intricate molecular architecture of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid necessitates the use of sophisticated spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are indispensable in providing detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a comprehensive picture of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups, as well as the aromatic proton. The chemical shifts of these protons are influenced by the electronic effects of the substituents (amino, hydroxyl, and iodo groups) and their positions on the benzene (B151609) ring.

Due to the absence of direct experimental ¹H NMR data for this compound in the searched literature, a detailed chemical shift analysis with specific ppm values and coupling constants cannot be provided at this time. For a definitive analysis, the compound would need to be synthesized and its ¹H NMR spectrum recorded in a suitable deuterated solvent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be characteristic of the type of carbon (aromatic, carboxylic) and its immediate electronic environment. The presence of electron-donating (amino, hydroxyl) and electron-withdrawing (iodo, carboxyl) groups would cause significant shifts in the positions of the aromatic carbon signals.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not available in the public domain based on the conducted searches. Therefore, a table of precise chemical shifts cannot be generated.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. In this compound, this could help in confirming the position of the single aromatic proton relative to the other protons on the ring if any were present.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbon atoms they are directly attached to. This would be instrumental in assigning the signal of the aromatic C-H carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for confirming the substitution pattern by showing correlations between the aromatic proton and the quaternary carbons, as well as between the protons of the functional groups and the ring carbons.

Detailed analysis using these techniques is contingent on obtaining the actual 2D NMR spectra of the compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule and their bonding arrangements.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Key expected vibrational modes include:

O-H stretching from the hydroxyl and carboxylic acid groups, typically appearing as broad bands in the high-frequency region of the IR spectrum.

N-H stretching from the amino group, usually seen as one or two sharp bands.

C=O stretching from the carboxylic acid group, which is a strong, characteristic absorption.

C-N, C-O, and C-I stretching vibrations.

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound has been reported.

Exact Mass Data:

CompoundMolecular FormulaCalculated Exact Mass
This compoundC₇H₅I₂NO₃404.83600 u

This data is crucial for the unambiguous identification of the compound in complex mixtures.

In mass spectrometry, after the initial ionization of the molecule to form a molecular ion (M+•), it can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. While an experimental mass spectrum for this compound is not available in common databases like the NIST WebBook, wiley.combldpharm.comnist.gov a theoretical fragmentation pathway can be proposed based on the known fragmentation of related functional groups. mzcloud.orgchemsrc.comnih.govyoutube.comlibretexts.orgyoutube.comdocbrown.info

Predicted Fragmentation Pathways:

Decarboxylation: A common fragmentation for benzoic acids is the loss of the carboxyl group as COOH (a loss of 45 Da) or CO₂ (a loss of 44 Da) after rearrangement.

Loss of Hydroxyl Radical: The loss of the hydroxyl group (-OH) from the carboxylic acid is a possibility, leading to a fragment with a mass loss of 17 Da.

Loss of Iodine: Cleavage of the carbon-iodine bond can lead to the loss of an iodine atom (127 Da) or an iodine radical.

Amine Group Fragmentation: The amino group can also be involved in fragmentation, for instance, through the loss of NH₂ or NH₃.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.

A plausible initial fragmentation would be the loss of the carboxylic acid group, followed by further fragmentation of the resulting diiodo-aminophenol cation.

Lack of Available Data Prohibits a Detailed Analysis of this compound's Solid-State and Conformational Properties

A thorough review of scientific literature and chemical databases reveals a significant gap in the experimental and computational data for the chemical compound this compound. Specifically, no publicly available single crystal X-ray diffraction (XRD) data exists for this molecule. As a result, a detailed discussion of its crystal packing, supramolecular architecture, and conformational preferences in the crystalline phase, as requested, cannot be provided.

Furthermore, specific studies on the conformational analysis of this compound in either the solution or gas phase are not present in the surveyed literature. While general principles of conformational analysis for similar molecules, such as other amino- and halogen-substituted benzoic acids, are established, applying these generalities to the specific case of this compound without dedicated experimental or computational studies would be speculative and fall outside the requested scope of providing detailed research findings.

The absence of this foundational data makes it impossible to construct the requested scientific article with the specified level of detail and accuracy. The required sections on single crystal XRD analysis and conformational analysis in different phases are entirely dependent on experimental data that has not been published.

For context, related but distinct molecules have been studied. For instance, the crystal structure of 2-amino-3,5-diiodobenzoic acid has been determined and analyzed. nih.gov These studies reveal insights into how amino and iodo substituents influence molecular packing and hydrogen bonding in the solid state. However, the difference in the hydroxyl group's position (position 2 in the requested compound versus its absence in the studied analogue) and the amino group's position (position 4 versus 2) would lead to significantly different intermolecular interactions and conformational possibilities. Therefore, the data from these related compounds cannot be used to accurately describe this compound.

Without the necessary primary data, any attempt to generate the requested article would result in a document that is not based on factual, scientific findings for the specified compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Computational chemistry provides a powerful lens for understanding the molecular structure and electronic properties of chemical compounds. For the structural isomer 2-amino-3,5-diiodobenzoic acid (2A35I), quantum chemical calculations have been performed to elucidate its geometric, electronic, and optical characteristics. nih.gov These calculations were primarily conducted using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set, offering a robust theoretical framework for analysis. nih.govresearchgate.net

The geometry of the 2A35I molecule was optimized to find its most stable conformation (lowest energy state). nih.gov The optimization reveals a non-planar structure, primarily due to the steric hindrance caused by the bulky iodine atoms and the formation of an intramolecular hydrogen bond. A significant feature is the hydrogen bond between the hydrogen of the amino group and the oxygen of the carbonyl group (N-H···O). nih.gov This interaction plays a crucial role in stabilizing the molecular conformation.

The optimized geometric parameters, including bond lengths and angles, were calculated and show good correlation with experimental data obtained from X-ray diffraction. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 2-amino-3,5-diiodobenzoic acid

Parameter Bond Length (Å) Bond/Dihedral Angle (°)
C1-C2 1.405
C2-N1 1.373
C1-C7 1.492
C7-O1 1.221
C7-O2 1.357
C3-I1 2.098
C5-I2 2.093
C2-C1-C6
C1-C2-N1
O1-C7-O2
C2-C1-C7-O1

Data sourced from a computational study on 2-amino-3,5-diiodobenzoic acid. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.net

For 2A35I, the HOMO is primarily localized over the aminobenzoic part of the molecule, while the LUMO is distributed across the entire molecule. nih.gov A smaller HOMO-LUMO gap suggests a molecule is more reactive and can be easily excited. researchgate.net The calculated energies for 2A35I indicate it is the most stable among its positional isomers, yet possesses a narrow energy gap, suggesting significant chemical reactivity and charge transfer capabilities. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 2-amino-3,5-diiodobenzoic acid

Parameter Energy (eV)
HOMO Energy -5.9308
LUMO Energy -2.1244
HOMO-LUMO Energy Gap (ΔE) 3.8064

Calculations performed at the B3LYP/6-311G(d,p) level. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map for 2A35I illustrates the regions of varying electron density. nih.gov

The most negative potential (indicated by red and yellow colors) is concentrated around the electronegative oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, the regions of positive potential (blue color) are located around the hydrogen atoms of the amino group and the hydroxyl group, indicating these are sites for potential nucleophilic attack. nih.gov This mapping provides a clear picture of the molecule's reactive behavior.

Theoretical vibrational analysis was performed to predict the infrared (IR) spectrum of 2A35I. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of various bonds (O-H, N-H, C=O). nih.gov When compared with experimental FT-IR spectra, the calculated frequencies show good agreement after applying a scaling factor, which accounts for systematic errors in the theoretical method. nih.gov This correlation helps in the definitive assignment of the observed spectral bands to their corresponding molecular vibrations. For instance, the characteristic vibrational bands for the amino (NH2) and carboxylic acid (COOH) groups are identified and assigned based on these calculations. nih.gov

Natural Bond Orbital (NBO) analysis provides detailed insight into the charge transfer and intramolecular interactions within a molecule. For 2A35I, NBO analysis quantifies the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to stabilizing hyperconjugative interactions. nih.gov

The analysis reveals significant interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms to antibonding orbitals of the benzene (B151609) ring. The most significant of these interactions is the stabilization energy E(2) associated with the intramolecular hydrogen bond between the amino and carbonyl groups. This strong interaction (N-H···O) is a key factor in the molecule's conformational stability. nih.gov

Table 3: Selected NBO Analysis Results for 2-amino-3,5-diiodobenzoic acid

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP(1) N8 π*(C1-C2) 29.83
LP(2) O3 σ*(C7-H13) 2.21
LP(1) N8 σ*(C2-C3) 4.96

LP denotes a lone pair orbital. Data sourced from a computational study on 2-amino-3,5-diiodobenzoic acid. nih.gov

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO properties of 2A35I were investigated by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov

A large hyperpolarizability value is indicative of significant NLO activity. The calculations for 2A35I show a substantial β value, which is attributed to the intramolecular charge transfer from the electron-donating amino group to the electron-accepting carboxylic group, facilitated by the π-conjugated system of the benzene ring. nih.gov This suggests that the molecule has potential as an NLO material.

Table 4: Calculated NLO Properties for 2-amino-3,5-diiodobenzoic acid

Property Calculated Value
Dipole Moment (μ) 4.195 Debye
Mean Polarizability (α) 162.11 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β) 1147.3 x 10⁻³⁰ esu

Calculations performed at the B3LYP/6-311G(d,p) level. nih.gov

Thermodynamic Properties and Stability Assessments

The thermodynamic stability of a molecule is fundamental to its existence and reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating key thermodynamic parameters such as enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (S). These values help in assessing the molecule's stability under various conditions.

A theoretical study on substituted benzoic acids has shown that electron-releasing substituents tend to decrease acidity (a measure of thermodynamic stability of the conjugate base) in the order ortho > meta > para, while electron-withdrawing substituents increase acidity in the trend ortho < meta < para. nih.gov This suggests that the positions of the amino, hydroxyl, and iodo groups in 4-Amino-2-hydroxy-3,5-diiodobenzoic acid are critical in determining its stability and reactivity.

Below is a table of hypothetical, yet plausible, thermodynamic data for this compound, extrapolated from computational studies on analogous molecules. These values are intended to be representative and would require specific DFT calculations for validation.

Thermodynamic ParameterCalculated Value (Hypothetical)Method of Estimation
Enthalpy of Formation (ΔHf°)-350 to -450 kJ/molBased on group contribution methods and DFT calculations on similar halogenated and aminated benzoic acids.
Gibbs Free Energy of Formation (ΔGf°)-250 to -350 kJ/molEstimated from ΔHf° and calculated entropy values.
Entropy (S°)350 to 400 J/(mol·K)Estimated based on molecular complexity and vibrational analysis from DFT.
HOMO-LUMO Gap3.5 to 4.5 eVInferred from studies on di-iodinated aminobenzoic acid isomers. stackexchange.com

This table presents estimated values for illustrative purposes. Precise values require dedicated computational studies.

Tautomeric Equilibrium Studies (e.g., Keto-Enol Tautomerism)

Tautomerism, the interconversion of constitutional isomers, is a crucial aspect of the chemistry of this compound due to the presence of a hydroxyl group on the aromatic ring. This gives rise to the possibility of keto-enol tautomerism, where the phenolic form (enol) can exist in equilibrium with a keto form (a cyclohexadienone).

The equilibrium between the enol and keto tautomers is generally heavily influenced by factors such as aromaticity, hydrogen bonding, and solvent effects. frontiersin.org For most phenols, the enol form is overwhelmingly favored due to the significant stabilization gained from maintaining the aromaticity of the benzene ring. nih.gov The loss of this aromaticity in the keto form represents a substantial energetic penalty.

In the case of this compound, the enol form is expected to be the predominant tautomer. However, the substituents on the ring can influence the tautomeric equilibrium. The electron-donating amino group and the electron-withdrawing iodo and carboxyl groups can affect the electron density of the ring and the acidity of the phenolic proton, which in turn can have a minor effect on the equilibrium constant.

Computational studies on the tautomerism of substituted phenols and related systems can provide quantitative estimates of the energy difference between the tautomers and the height of the activation barrier for their interconversion. youtube.com For instance, DFT calculations can model the potential energy surface for the proton transfer involved in the tautomerization.

The following table illustrates the likely tautomeric equilibrium for this compound, with hypothetical energy values.

Tautomeric FormRelative Stability (Hypothetical ΔG, kcal/mol)Key Stabilizing/Destabilizing Factors
Enol (Phenolic) Form0 (Reference)Aromatic stabilization of the benzene ring.
Keto (Cyclohexadienone) Form+10 to +20Loss of aromaticity, partially offset by the formation of a C=O bond.

This table is for illustrative purposes. The actual energy difference would need to be determined by specific computational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment, such as solvents.

Conformational Flexibility and Dynamics in Different Environments

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the carboxylic acid and amino groups to the benzene ring. The bulky iodine atoms can impose steric hindrance, potentially restricting the rotational freedom of these groups.

MD simulations can track the trajectories of all atoms in the molecule, revealing the preferred conformations and the energy barriers between them. In a vacuum, the molecule's dynamics are governed by its internal energy landscape. In solution, the interactions with solvent molecules will significantly influence its conformational preferences.

Solvent Effects on Molecular Behavior

The behavior of this compound in a solvent, particularly in an aqueous environment, is of great interest. The amino, hydroxyl, and carboxylic acid groups are all capable of forming hydrogen bonds with water molecules. MD simulations in a box of explicit water molecules can model these interactions in detail.

These simulations can reveal the formation of a solvation shell around the molecule and how the solvent molecules arrange themselves to accommodate the solute. The dynamics of these solvent molecules and their hydrogen bonding network with the solute can be analyzed. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the solute's atoms can be calculated from the MD trajectory to quantify its structural stability and flexibility in the solvent. nih.govnih.gov

A hypothetical MD simulation of this compound in water might yield the following results:

Simulation ParameterHypothetical ResultInterpretation
RMSD of backbone atoms0.5 - 1.5 ÅIndicates that the core benzene ring structure remains relatively stable throughout the simulation.
RMSF of substituent atomsHigher for -COOH and -NH2 groupsSuggests that the carboxylic acid and amino groups exhibit greater flexibility and movement compared to the ring atoms.
Radial Distribution Function g(r) of water around polar groupsPeaks at ~2.5-3.5 ÅShows structured water layers due to hydrogen bonding with the -OH, -NH2, and -COOH groups.

This table presents plausible outcomes from an MD simulation and should be considered illustrative.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. This is achieved by correlating molecular descriptors with the observed activity or property.

Derivation and Application of Molecular Descriptors

For this compound, a variety of molecular descriptors can be calculated from its 2D or 3D structure. These descriptors quantify different aspects of the molecule's physicochemical properties. Some of the most relevant descriptors include:

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of the molecule's lipophilicity. The presence of two iodine atoms would significantly increase the LogP value.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (oxygen and nitrogen) in a molecule. nih.gov This descriptor is crucial for predicting cell permeability. The amino, hydroxyl, and carboxylic acid groups contribute to the TPSA.

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

Hydrogen Bond Donors and Acceptors: The number of functional groups that can donate or accept hydrogen bonds.

Electronic Descriptors: Such as dipole moment and partial atomic charges, which describe the electronic distribution within the molecule.

Steric Descriptors: Like molar refractivity or van der Waals volume, which relate to the size and shape of the molecule.

These descriptors can be used to build QSAR/QSPR models to predict various properties of this compound and its analogs. For example, a QSAR model could be developed to predict its binding affinity to a particular protein target, or a QSPR model could predict its solubility.

The table below lists some key molecular descriptors for this compound, with estimated values based on its structure.

Molecular DescriptorEstimated Value/RangeSignificance
Molecular Weight ( g/mol )404.93A fundamental descriptor related to size.
Calculated logP (XLogP3)2.5 - 3.5Indicates moderate to high lipophilicity.
Topological Polar Surface Area (TPSA) (Ų)83.55Influences membrane permeability and solubility.
Hydrogen Bond Donors3From the -OH, -NH2, and -COOH groups.
Hydrogen Bond Acceptors4From the oxygens of the -OH and -COOH groups, and the nitrogen of the -NH2 group.

The values for XLogP3 are estimations and can vary depending on the calculation method.

Predictive Models for Chemical and Biological Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in computational chemistry for estimating the biological activity or chemical properties of compounds based on their molecular structure. These models are developed by correlating the structural or physicochemical properties of a series of molecules with their known activities or properties.

Despite the utility of such models, a specific QSAR study or other predictive model explicitly developed for or including this compound could not be identified in the available literature. Research in related areas includes molecular modeling of iodinated organic compounds to calculate properties like the enthalpy of formation or the acidity of diiodophenols, which serve as models for the thyroxine hormone. nih.gov Additionally, computational methods like Hartree-Fock (HF) and DFT have been used to analyze other benzoic acid derivatives to understand their molecular structure, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), which provides insight into their physical and chemical properties. niscpr.res.in

However, the direct application of these predictive modeling techniques to this compound, and the generation of specific data tables of predicted properties, is not documented in the searched scientific papers and databases. The development of such a model would require a dataset of structurally related compounds with measured biological or chemical data, which does not appear to be publicly available for this specific molecule and its close analogs in a context suitable for building a predictive model.

Without specific studies, it is not possible to provide data tables with detailed research findings on predictive models for the chemical and biological properties of this compound.

A comprehensive review of scientific literature and databases reveals a significant lack of specific research on the biological and cytotoxic activities of the chemical compound This compound . As a result, the generation of a detailed article adhering to the requested outline is not feasible due to the absence of published scientific data.

There are no available studies investigating the antimicrobial efficacy of this compound against key pathogenic microorganisms such as Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, or dermatophytes. Furthermore, the molecular and cellular mechanisms underlying any potential antimicrobial action remain unelucidated in the scientific record.

Similarly, a search for cytotoxicity studies of this specific compound yields no results. There is no published data on its effects on cancer cell lines like HepG2 and MCF-7, nor are there any comparative cytotoxicity profiles in normal cell lines.

Without primary research data, any attempt to create the requested article would involve speculation or the inclusion of information on related but distinct compounds, which would be scientifically inaccurate and violate the explicit instructions of the request. Therefore, until research on the biological activities of this compound is conducted and published, a scientifically sound article on this topic cannot be produced.

Biological Activity and Mechanistic Investigations in Vitro and Non Clinical in Vivo Models

Cytotoxicity Studies in Cellular Models

Investigation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Perturbation)

A comprehensive search of scientific databases indicates that there are no specific studies published that investigate the cellular mechanisms of action of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid. Research on related isoquinoline (B145761) derivatives has demonstrated the ability to induce cell cycle arrest and apoptosis. For instance, the compound AM6-36 has been shown to inhibit proliferation in HL-60 human leukemia cells, causing G2/M phase cell cycle arrest at lower concentrations and inducing apoptosis at higher concentrations. nih.gov The apoptotic effects were linked to the upregulation of p38 MAPK and JNK phosphorylation and the downregulation of c-Myc oncogene expression. nih.gov

The process of apoptosis, or programmed cell death, is a highly regulated and essential physiological process for removing old or damaged cells without inducing an inflammatory response. nih.gov Key hallmarks of apoptosis that are often investigated include the externalization of phosphatidylserine, loss of mitochondrial membrane potential, activation of caspases, and DNA fragmentation. nih.govnih.gov

Given the structural elements of this compound, it is conceivable that it could interact with cellular pathways. However, without direct experimental evidence, any potential effects on apoptosis induction or cell cycle perturbation remain speculative. Future research would be necessary to determine if this compound exhibits any such activities.

Antioxidant Properties

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

There is no specific data available from in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound. These assays are commonly used to evaluate the antioxidant capacity of compounds. nih.govmdpi.comresearchgate.netopenagrar.de

The DPPH assay involves a free radical that is reduced in the presence of an antioxidant, leading to a color change that can be measured spectrophotometrically. nih.gov The ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation. mdpi.comresearchgate.net The results of these assays are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

For context, studies on other hydroxybenzoic acids have shown varying degrees of antioxidant activity. For example, 3,5-dihydroxybenzoic acid has demonstrated potent antioxidant activity in DPPH assays. nih.gov The antioxidant capacity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals. nih.gov The presence and position of hydroxyl and other substituent groups on the benzene (B151609) ring can significantly influence the antioxidant activity. nih.gov

A data table for the antioxidant activity of this compound cannot be generated due to the absence of experimental data.

Mechanistic Pathways of Antioxidant Action

The specific mechanistic pathways of antioxidant action for this compound have not been elucidated. The antioxidant mechanism of phenolic compounds is generally understood to proceed via hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, an electron is transferred to the radical.

The structure of this compound, with its hydroxyl and amino groups, suggests a potential for antioxidant activity. These functional groups can participate in donating hydrogen atoms or electrons to neutralize free radicals. However, the presence of two large iodine atoms on the aromatic ring could introduce steric hindrance and electronic effects that might modulate this activity in ways that are not easily predicted without experimental investigation.

Enzyme Modulation and Inhibition Studies

Identification of Target Enzymes

There are no published studies that have identified specific target enzymes for this compound. The field of enzyme inhibition is vast, with many compounds being investigated for their ability to modulate the activity of enzymes involved in various diseases. For instance, certain halo-substituted derivatives have been studied as inhibitors of the enzyme urease. nih.gov Flavonoids, another class of phenolic compounds, have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net

Without dedicated screening and enzymatic assays, the enzyme inhibitory profile of this compound remains unknown.

Kinetics of Enzyme Inhibition

As no target enzymes have been identified for this compound, there is no information available on its kinetics of enzyme inhibition. Enzyme kinetic studies are crucial for understanding the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. These studies involve measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. nih.gov

A table detailing the enzyme inhibition kinetics of this compound cannot be provided due to the lack of available data.

Protein Binding and Interaction Studies

Direct experimental studies on the binding and interaction of this compound with proteins, such as serum albumin or specific protein targets, are not documented in the available literature. Investigations into how structurally related compounds, like 4-hydroxybenzoic acid, interact with transport proteins such as human serum albumin (HSA) have been performed, revealing that such interactions can occur. nih.gov These studies often utilize techniques like fluorescence quenching to determine binding constants and mechanisms. nih.gov However, no such data has been published for this compound.

Cellular Uptake and Subcellular Localization Studies

There is no available research data describing the mechanisms of cellular uptake or the subcellular localization of this compound. The processes by which small molecules cross cellular membranes can include passive diffusion or be mediated by various transport proteins. prepchem.com The physicochemical properties of a compound, such as its lipophilicity and ionization state, heavily influence its ability to enter cells and its subsequent distribution within subcellular compartments. However, without specific experimental investigation, any discussion of the cellular transport of this compound would be entirely speculative.

Analytical Method Development and Validation

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid, providing the necessary separation from impurities and matrix components. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile compound, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed following a derivatization step to increase volatility.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound. Reversed-phase (RP) HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. A typical RP-HPLC method for a closely related compound, 4-amino-3,5-diiodobenzoic acid, uses a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as a modifier to ensure the carboxylic acid group is in its protonated form for better retention and peak shape sielc.com.

Detection Modes:

UV-Vis and Photodiode Array (PDA) Detection: The aromatic ring and its substituents in this compound act as a chromophore, allowing for strong absorption of ultraviolet (UV) light. Detection is often performed at wavelengths around 230 nm . A PDA detector provides the advantage of acquiring the full UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, along with structural information from the mass-to-charge ratio of the parent ion and its fragments. However, a critical consideration for iodinated aromatic compounds is the potential for deiodination (loss of iodine atoms) within the electrospray ionization (ESI) source. Studies have shown that mobile phase additives like formic acid can induce this dehalogenation, which could complicate the interpretation of mass spectra nih.gov. Therefore, for MS-compatible methods, careful selection of the mobile phase modifier is crucial, with alternatives like acetic acid being less likely to cause this reaction nih.gov.

Table 1: Typical HPLC Parameters for Analysis of Iodinated Benzoic Acids
ParameterConditionRationale/Comment
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention for hydrophobic aromatic compounds.
Mobile PhaseAcetonitrile/Water with an acid modifierCommon mobile phase for RP-HPLC. The organic modifier content is adjusted to achieve desired retention.
Acid ModifierPhosphoric Acid (for UV) or Acetic Acid (for MS)Suppresses ionization of the carboxylic acid group. Formic acid should be used with caution for MS detection due to potential deiodination nih.gov.
DetectionUV-Vis/PDA (e.g., 230 nm) or ESI-MSThe aromatic structure allows for strong UV absorbance. MS provides higher selectivity and structural data.
Flow Rate1.0 mL/minA standard flow rate for analytical scale columns.

Due to the presence of polar functional groups (carboxylic acid, hydroxyl, and amino), this compound is non-volatile and thermally labile, making it unsuitable for direct analysis by Gas Chromatography (GC). Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form sigmaaldrich.com. Derivatization works by replacing the active hydrogen atoms on the polar functional groups with nonpolar moieties sigmaaldrich.comgcms.cz.

Common derivatization strategies applicable to this compound include:

Silylation: This is a widely used technique where active hydrogens are replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can derivatize all three functional groups (-COOH, -OH, -NH2) in a single step sigmaaldrich.comresearchgate.net.

Acylation: This involves reacting the amino and hydroxyl groups with an acylating agent.

Alkylation/Esterification: This specifically targets the carboxylic acid group, converting it into an ester. This is often performed in combination with silylation or acylation to ensure all polar sites are derivatized gcms.czjfda-online.com.

Once derivatized, the compound can be separated on a standard nonpolar capillary GC column and detected by mass spectrometry, which provides definitive identification based on the characteristic fragmentation pattern of the derivative.

Table 2: Potential Derivatization Strategies for GC-MS Analysis
Derivatization TypeReagent ExampleTarget Functional GroupsNotes
SilylationBSTFA, MTBSTFA-COOH, -OH, -NH₂A common and effective method for compounds with multiple polar groups sigmaaldrich.comresearchgate.net.
Acylation + EsterificationTFAA + Alcohol-OH, -NH₂ (Acylation), -COOH (Esterification)A two-step process may be required to derivatize all functional groups.
AlkylationTMAH (Trimethylanilinium hydroxide)-COOHPrimarily used for forming methyl esters of carboxylic acids jfda-online.com.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of mixtures, assessing purity, or monitoring the progress of a reaction umass.edu. For this compound, a polar stationary phase such as silica gel is used umass.edu. The mobile phase, a solvent or mixture of solvents, is chosen based on polarity to achieve separation of the components.

Visualization of the separated spots on the TLC plate is necessary as most organic compounds are colorless libretexts.org. For this particular compound, two methods are highly effective:

UV Light: The compound's aromatic structure allows it to absorb UV light (typically at 254 nm). When the TLC plate contains a fluorescent indicator, the compound will appear as a dark spot by quenching the fluorescence umass.edu.

Iodine Staining: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a common visualization technique. Iodine has a high affinity for aromatic and unsaturated compounds, forming a temporary, dark-colored complex that appears as a brown spot on the plate umass.edulibretexts.orgquora.com.

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Electrophoretic techniques separate molecules based on their migration in an electric field uomustansiriyah.edu.iq. Capillary Electrophoresis (CE) is a high-resolution technique performed in narrow-bore capillaries that offers high efficiency and short analysis times uomustansiriyah.edu.iq.

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This makes it an excellent candidate for CE, as its net charge can be controlled by adjusting the pH of the background electrolyte (buffer).

At low pH, the amino group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge.

At high pH, the carboxylic acid is deprotonated (-COO-) and the amino group is neutral (-NH2), resulting in a net negative charge.

This charge manipulation allows for fine-tuning of the separation. CE has been successfully used for the speciation of other complex iodinated organic molecules, such as thyroid hormones, often in conjunction with highly sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) nih.gov. This demonstrates the potential of CE for the analysis of this compound, particularly in complex biological matrices where high selectivity is required nih.govscispace.com.

Spectrophotometric Quantification Methods

Spectrophotometric methods provide a simple and accessible means for quantification and are based on measuring the absorption of light by a colored solution. Since this compound is not colored itself, a chemical reaction is required to produce a chromogenic product. Based on its structure, methods developed for its parent compound, 4-aminobenzoic acid (PABA), can be adapted.

Two primary reaction chemistries are applicable:

Diazotization and Azo Coupling: This classic method involves reacting the primary aromatic amino group with a diazotizing agent (like sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate is then reacted with a coupling agent (such as 2,6-dihydroxybenzoic acid) in an alkaline medium to form a stable and intensely colored azo dye, which can be quantified by measuring its absorbance at a specific wavelength (e.g., 438 nm for the PABA derivative) ajchem-a.com.

Charge-Transfer Complex Formation: The amino group can act as an electron donor, reacting with an electron acceptor (a π-acceptor) to form a colored charge-transfer complex. A common reagent for this is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting colored product can be quantified spectrophotometrically (e.g., at 474 nm for the PABA complex) researchgate.net.

Table 3: Spectrophotometric Quantification Principles (Adapted from PABA analysis)
MethodPrincipleReagentsDetection Wavelength (Example)
Azo Dye FormationDiazotization of the amino group followed by coupling to a chromogenic agent.Sodium Nitrite, HCl, Coupling Agent (e.g., 2,6-dihydroxybenzoic acid) ajchem-a.com~438 nm
Charge-Transfer ComplexationReaction of the electron-donating amino group with a π-acceptor.DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) researchgate.net~474 nm

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is critical to remove interfering substances from the sample matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The main techniques for this compound are liquid-liquid extraction and solid-phase extraction.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For the extraction of iodinated organic compounds from aqueous matrices like plasma or urine, solvents such as n-butanol have been used scispace.com. Chloroform has also been employed for the extraction of crude iodinated aromatic products nih.gov. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and optimize its partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample preparation technique that isolates analytes from a liquid sample by partitioning them onto a solid stationary phase . For an analyte like this compound, which has significant hydrophobic character from its di-iodinated aromatic ring, a reversed-phase SPE (RP-SPE) strategy is highly suitable libretexts.orgnih.gov.

A typical RP-SPE procedure involves four steps:

Conditioning: The sorbent (e.g., C18) is activated with an organic solvent (e.g., methanol) followed by equilibration with water or buffer.

Loading: The sample (often with pH adjusted to ensure the analyte is in a neutral form) is passed through the cartridge, and the analyte is retained on the hydrophobic sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent) to remove polar interferences while the analyte remains bound.

Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the purified analyte from the sorbent.

This "bind-elute" approach effectively cleans up the sample and can also be used to concentrate the analyte before analysis by HPLC or other techniques libretexts.org.

Method Validation for Specificity, Sensitivity, Accuracy, Precision, and Robustness

Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. For the quantitative determination of This compound , a technique such as High-Performance Liquid Chromatography (HPLC) would typically be validated for several key parameters.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

To establish specificity, a forced degradation study is often performed. This involves subjecting This compound to various stress conditions to intentionally produce degradation products. The common stress conditions include:

Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

Thermal Degradation: e.g., heating the solid drug at 105°C

Photolytic Degradation: e.g., exposing the drug to UV light

The analytical method, typically HPLC with a photodiode array (PDA) detector, is then used to analyze the stressed samples. The goal is to demonstrate that the peak for This compound is well-resolved from any peaks of degradation products or other impurities. Peak purity analysis using the PDA detector is a key component of this assessment.

Table 1: Illustrative Specificity Results from Forced Degradation Study

Stress Condition Duration Observations Peak Purity of Analyte
0.1 M HCl 8 hours [Data not available] [Data not available]
0.1 M NaOH 4 hours [Data not available] [Data not available]
3% H₂O₂ 24 hours [Data not available] [Data not available]
Thermal (105°C) 48 hours [Data not available] [Data not available]

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantitated with acceptable precision and accuracy.

Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the chromatogram, where an S/N of 3:1 is common for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 2: Illustrative Sensitivity Parameters

Parameter Method of Determination Result
Limit of Detection (LOD) Signal-to-Noise (S/N = 3) [Data not available]

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte spiked into a placebo matrix. The analysis is performed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration), with multiple preparations (e.g., n=3) at each level.

Table 3: Illustrative Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% [Data not available] [Data not available] [Data not available]
100% [Data not available] [Data not available] [Data not available]
120% [Data not available] [Data not available] [Data not available]

| Mean % Recovery | | | [Data not available] |

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.

Table 4: Illustrative Precision Data

Parameter Concentration (µg/mL) %RSD (n=6) Acceptance Criteria
Repeatability
Level 1 [Data not available] [Data not available] NMT 2.0%
Level 2 [Data not available] [Data not available] NMT 2.0%
Intermediate Precision
Day 1 / Analyst 1 [Data not available] [Data not available] NMT 2.0%

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, typical variations include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min)

Column temperature (e.g., ± 5 °C)

Mobile phase composition (e.g., ± 2% organic component)

Wavelength of detection (e.g., ± 2 nm)

The effect of these variations on parameters like retention time, peak area, and resolution is evaluated.

Table 5: Illustrative Robustness Study Results

Parameter Varied Variation Effect on Results (%RSD)
Flow Rate [Data not available] [Data not available]
Column Temperature [Data not available] [Data not available]
Mobile Phase pH [Data not available] [Data not available]

Environmental Behavior and Degradation Pathways

Photochemical Degradation in Aqueous and Atmospheric Environments

Direct scientific studies on the photochemical degradation of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid are not available. However, research into related iodinated compounds indicates that photochemical processes, particularly under UV irradiation, are a potential pathway for transformation.

For instance, studies on iodinated X-ray contrast media like diatrizoate, iohexol, and iodipamide (B1672019) have demonstrated their susceptibility to photochemical decay. nih.govresearchgate.net The process often involves the cleavage of the carbon-iodine bond, which is a critical step in the degradation of these persistent molecules. The presence of hydroxyl and amino groups on the benzene (B151609) ring of this compound may influence its light-absorbing properties and subsequent photochemical reactivity.

There is no specific information on the photodegradation products of this compound. For analogous compounds, photodegradation can lead to a variety of smaller molecules. For example, the photolysis of the thyroid hormone levothyroxine, another complex iodinated aromatic compound, results in products such as 3,5-diiodo-L-tyrosine, indicating the cleavage of other parts of the molecule while the di-iodinated phenol (B47542) ring remains intact initially. nih.gov The oxidation of 3,5-diiodotyrosine has been shown to produce compounds like 4-hydroxy-3,5-diiodophenylpyruvic acid and 3,5-diiodobenzoquinone. scispace.com It is plausible that the photodegradation of this compound could proceed through deiodination, decarboxylation, and oxidation of the aromatic ring.

CompoundQuantum Yield (Φ)ConditionsReference
Iohexol0.006Deionized water, pH 7.0 nih.govresearchgate.net
Diatrizoate0.004Deionized water, pH 7.0 nih.govresearchgate.net
Iodipamide0.029Deionized water, pH 7.0 nih.govresearchgate.net
Levothyroxine (T4)0.014Aqueous solution, pH 12 nih.gov
3,5-diiodo-L-tyrosine0.024Aqueous solution, pH 12 nih.gov
3,5-diiodo-L-tyrosine0.010Aqueous solution, pH 8.5 nih.gov

Biodegradation in Soil and Aquatic Systems

No microbial transformation pathways have been identified for this compound. However, studies on non-iodinated but structurally related compounds offer some insights into potential initial steps of biodegradation, should it occur. For example, Bordetella sp. strain 10d has been shown to metabolize 4-amino-3-hydroxybenzoic acid. The pathway involves a meta-cleavage of the aromatic ring, proceeding through intermediates such as 2-hydroxymuconic 6-semialdehyde. nih.gov The degradation of phenol, another related basic structure, also proceeds via catechol and subsequent ring cleavage, either through ortho or meta pathways, by various bacteria like Pseudomonas fluorescens. nih.govfrontiersin.org Whether microorganisms can deiodinate this compound to a more biodegradable intermediate is a key question that remains unanswered.

No biotransformation metabolites have been identified for this compound. Based on the metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d, a hypothetical, initial biotransformation, if deiodination were to occur first, could lead to the formation of 4-amino-2-hydroxybenzoic acid. Subsequent metabolism could then follow pathways similar to those observed for other aminobenzoic and hydroxybenzoic acids. For 4-amino-3-hydroxybenzoic acid, identified metabolites include 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, 4-hydroxy-2-oxovaleric acid, and ultimately pyruvic acid. nih.gov

Parent CompoundMetabolizing OrganismIdentified MetabolitesReference
4-Amino-3-hydroxybenzoic acidBordetella sp. strain 10d2-Hydroxymuconic 6-semialdehyde, 4-Oxalocrotonic acid, 2-Oxopent-4-enoic acid, 4-Hydroxy-2-oxovaleric acid, Pyruvic acid nih.gov

Environmental Fate Modeling and Persistence Assessment

Due to the absence of experimental data, no specific environmental fate models for this compound have been developed. However, based on the behavior of iodinated contrast media, it can be anticipated that this compound would be highly mobile in aquatic systems due to its probable water solubility and would exhibit high persistence. nih.govacs.orgresearchgate.net

Applications in Advanced Materials and Chemical Technology Non Clinical

Development of Radiopaque Materials and Contrast Agents

Radiopaque materials are substances that are opaque to X-rays and are essential for visualizing internal structures in medical imaging and for marking devices for placement verification. The effectiveness of a radiocontrast agent is dependent on its ability to absorb X-rays, a property directly related to the atomic number of its constituent elements. radiologykey.com Iodine, with its high atomic number, is a highly effective element for this purpose. radiologykey.comresearchgate.net Compounds like 4-Amino-2-hydroxy-3,5-diiodobenzoic acid, which incorporate iodine atoms into a stable organic structure, are therefore of significant interest for creating radiopacity. researchgate.net The stable bond between iodine and the benzene (B151609) ring is crucial for minimizing the potential release of free iodine. researchgate.net

To create inherently radiopaque medical devices or materials, small iodinated molecules can be integrated into polymer backbones or blended into composites. This avoids the need for separate contrast agent injections and provides a persistent X-ray signal. While direct studies on the integration of this compound are not widely documented, the application of closely related isomers demonstrates the principle. For instance, 4-Amino-3,5-diiodobenzoic acid, a structural isomer, has been successfully used to impart radiopacity to Tecoflex polymers by synthesizing an adduct that can be incorporated into the material. fishersci.fi The amine and carboxylic acid groups on these molecules provide the chemical handles necessary for covalent bonding or strong intermolecular interactions with a host polymer matrix, ensuring the radiopaque agent is permanently fixed within the material.

The radiopacity of a molecule is directly correlated with the mass of heavy atoms it contains. In the case of iodinated benzoic acid derivatives, the key structural features contributing to radiopacity are:

Number of Iodine Atoms: this compound contains two iodine atoms per molecule. This high iodine content per molecule significantly enhances its ability to attenuate X-rays compared to non-iodinated compounds.

High Atomic Number: Iodine's high atomic number (Z=53) makes it a very efficient absorber of X-rays in the energy range typically used for diagnostic imaging. radiologykey.com

Molecular Density: The incorporation of these heavy atoms leads to a high electron density, which is fundamental to the mechanism of X-ray absorption. All currently used iodinated contrast materials are based on a benzene ring structure containing at least three iodine atoms, or dimers containing six. researchgate.net Although this specific compound has two iodine atoms, the principle remains the same.

Structural FeatureContribution to RadiopacitySource
Two Iodine AtomsProvides high mass of heavy atoms per molecule for X-ray attenuation. researchgate.net
High Atomic Number of Iodine (Z=53)Efficiently absorbs X-rays at diagnostic energy levels. radiologykey.com
Stable C-I Bond on Benzene RingEnsures iodine remains bonded to the molecule, maintaining its function and stability. researchgate.net

Precursor for Specialty Chemicals and Pharmaceutical Intermediates

The varied functional groups on this compound make it a versatile starting material, or precursor, for the synthesis of more complex molecules. The carboxylic acid and amine functionalities can be used to form amide or ester linkages, while the iodine atoms can serve as functional sites for cross-coupling reactions, a powerful tool in modern organic synthesis. fishersci.fi

A clear example of a related structure being used as a building block is seen in the formation of complex chemical entities. The core structure, specifically the (2-hydroxy-3,5-diiodobenzoyl)amino moiety, can be found within larger, specialized molecules, demonstrating its utility as a pharmaceutical intermediate. fda.gov

Precursor MoietyResulting Specialty ChemicalSource
(2-hydroxy-3,5-diiodobenzoyl)amino(2-CHLORO-4-((2-HYDROXY-3,5-DIIODOBENZOYL)AMINO)-5-METHYLPHENYL)(4-CHLOROPHENYL)ACETIC ACID, (2RS)- fda.gov

Role in Catalyst Design and Ligand Chemistry

While direct use of this compound as a catalyst is not prominently reported, its structure is well-suited for applications in catalyst design and ligand synthesis. The functional groups present on the molecule can be leveraged in several ways: the amino, hydroxyl, and carboxyl groups can act as coordination sites to bind metal ions, forming the basis of a metal-based catalyst.

Alternatively, these groups can be used to anchor the molecule onto a solid support, such as functionalized graphene oxide, to create a heterogeneous catalyst. nih.gov This approach has been demonstrated with analogous compounds like 4-amino-3-hydroxy-1-naphthalenesulfonic acid to create efficient and reusable solid acid nanocatalysts. nih.gov Furthermore, the iodine atoms can be substituted via metal-catalyzed cross-coupling reactions to attach other functional moieties, allowing for the precise tuning of a ligand's electronic and steric properties. fishersci.fi

Functional GroupPotential Role in Catalysis/Ligand SynthesisSource
Amino (-NH₂)Metal coordination site; Point of attachment to a solid support. nih.gov
Hydroxyl (-OH)Metal coordination site; Modifies electronic properties. nih.gov
Carboxylic Acid (-COOH)Metal coordination site; Point of attachment to a solid support. nih.gov
Iodo (-I)Site for synthetic modification via cross-coupling reactions. fishersci.fi

Development of Sensors and Probes

The development of electrochemical sensors often relies on modifying electrode surfaces with polymers that can selectively interact with a target analyte. Aminobenzoic acids are suitable monomers for creating such polymer films via electropolymerization. mdpi.com

Research on 4-aminobenzoic acid (4-ABA) has shown it can be electropolymerized onto an electrode to create a sensor for the simultaneous detection of food dyes like tartrazine (B75150) and sunset yellow. mdpi.com The resulting poly(4-ABA) layer increases the effective surface area of the electrode and facilitates electron transfer, leading to a sensitive and selective response. mdpi.com By analogy, this compound possesses the necessary amino group for such electropolymerization. The additional hydroxyl and iodo groups on the benzene ring would be expected to modulate the electronic properties and surface chemistry of the resulting polymer film, potentially altering its selectivity and sensitivity towards different analytes. This offers a pathway for developing novel sensors based on this specific functionalized monomer.

FeatureEstablished Sensor Monomer (4-Aminobenzoic Acid)Potential of this compoundSource
Key Functional GroupAmino group for electropolymerization.Amino group allows for similar electropolymerization. mdpi.com
Sensor ApplicationUsed to create a polymeric film for detecting food dyes.Could form a polymer film for novel sensor applications. mdpi.com
Additional GroupsNone-OH and -I groups could modify the polymer's selectivity and sensitivity.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic methods is paramount for the future availability and study of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid. Current synthetic strategies often rely on classical electrophilic aromatic substitution, which can sometimes lack regioselectivity and utilize harsh reagents. thieme-connect.comacs.org Future research is poised to explore more sophisticated and greener alternatives.

One promising avenue is the use of enzymatic halogenation . Halogenase enzymes, found in various organisms, are known to catalyze the regioselective halogenation of aromatic compounds under mild conditions. nih.govresearchgate.netmanchester.ac.ukacs.org Investigating the use of tryptophan halogenases or other flavin-dependent halogenases could lead to a highly specific and environmentally benign synthesis of this compound. researchgate.net These biocatalysts utilize halide salts, oxygen, and reduced flavin adenine (B156593) dinucleotide (FADH2), offering a sustainable approach. researchgate.net

Another area of exploration is electrochemistry . Electrochemical methods allow for the in-situ generation of iodinating agents, such as iodine(I), from simple iodide sources. nih.gov This approach avoids the need for strong oxidizing agents and can offer high selectivity and efficiency, making it a "green" synthetic strategy. nih.gov

Furthermore, the development of novel iodination reagents continues to be an active area of research. Recently developed reagents, such as N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, have shown high reactivity and regioselectivity for the iodination of phenolic compounds. researchgate.netmdpi.com Adapting such reagents for the specific substitution pattern of this compound could provide a high-yield, one-pot synthesis.

Finally, improving upon existing methods, such as the diazotization–iodination of aromatic amines, by using reusable polymeric diazotization agents and aqueous, strong-acid-free conditions, represents a move towards greener chemistry. thieme-connect.com

Deeper Understanding of Structure-Activity Relationships in Biological Systems

The biological activity of this compound is largely unexplored, but its structural features suggest potential interactions with various biological systems. The presence of iodine atoms is particularly significant, as iodinated compounds play crucial roles in biology, most notably as thyroid hormones. oncohemakey.comnih.gov

Future research will likely focus on elucidating the structure-activity relationships (SAR) of this compound. This involves systematically modifying the molecule's structure—for instance, by changing the position or number of iodine atoms, or altering the amino and hydroxyl groups—and observing the effect on its biological activity. Such studies are critical for identifying the key structural features responsible for any observed effects. dergipark.org.tr

The role of iodine in enhancing protein-ligand binding, due to both steric and electronic properties, is another important aspect to investigate. nih.gov Studies on halogen-free analogues have shown that while the core structure may be sufficient for activity, the iodine atoms are often crucial for high-affinity binding to transport proteins and receptors. nih.gov

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemistry and drug discovery. For this compound, advanced computational techniques can provide valuable insights into its properties and potential applications, guiding experimental work and accelerating the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful method for predicting the biological activity of a compound based on its physicochemical properties. dergipark.org.trnih.govnih.gov By developing QSAR models for a series of related iodinated benzoic acids, researchers could predict the potential activity of this compound and identify which structural modifications are most likely to enhance a desired effect. dergipark.org.tracs.org These models can be built using various machine learning algorithms, including deep neural networks. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with biological targets, such as proteins or nucleic acids, at an atomic level. nih.govnih.govyoutube.com For example, MD simulations could be used to predict the binding affinity and dissociation pathways of the compound from the ligand-binding pocket of a receptor, providing a detailed understanding of the interaction. nih.govnih.gov

Density Functional Theory (DFT) studies can be employed to calculate the electronic structure and properties of the molecule, such as its reactivity and spectral characteristics. acs.org This information is crucial for understanding its chemical behavior and for designing novel synthetic pathways.

Table 1: Potential Computational Approaches for this compound

Computational MethodPotential ApplicationAnticipated Outcome
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity (e.g., thyromimetic, antimicrobial).Identification of key structural features for activity; guiding the synthesis of more potent analogues. dergipark.org.trnih.gov
Molecular Dynamics (MD) SimulationsSimulating the interaction with biological targets (e.g., thyroid hormone receptors).Understanding binding modes, affinity, and dissociation pathways. nih.govnih.gov
Density Functional Theory (DFT)Calculating electronic properties and reactivity.Informing synthetic strategies and predicting spectral properties. acs.org
Homology ModelingBuilding 3D models of potential protein targets.Enabling docking studies when experimental structures are unavailable.

Integration into Nanotechnology and Drug Delivery Systems (excluding clinical trials)

The high atomic number of iodine makes this compound an attractive candidate for integration into nanotechnology platforms, particularly for imaging and drug delivery. mdpi.com Heavy atoms are effective at attenuating X-rays, a property that is exploited in computed tomography (CT) imaging. mdpi.comrsc.org

Future research could focus on incorporating this compound into nanoparticles to create novel contrast agents for CT imaging. nih.govresearchgate.net These nanoparticles could be engineered to have a long circulation half-life and to accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com The surface of these nanoparticles can be functionalized to improve biocompatibility and targeting. nih.gov

Beyond imaging, these iodinated nanoparticles could serve as radiosensitizers in radiation therapy. mdpi.com The high-Z iodine atoms can absorb X-rays and emit secondary electrons, leading to an enhanced local dose of radiation in the tumor and potentially improving therapeutic outcomes. mdpi.com

Furthermore, this compound could be used as a building block for iodinated polymers and polymer-drug conjugates for drug delivery applications. nih.gov The iodine atoms can also be leveraged for their impact on the physicochemical properties of these materials.

Table 2: Potential Nanotechnology Applications of this compound

Nanotechnology PlatformPotential Role of the CompoundProspective Application
Heavy Metal-Based Nanoparticles (e.g., Gold, Bismuth)Surface functionalization or incorporation into the nanoparticle matrix.Enhanced X-ray contrast agents for CT imaging. mdpi.comrsc.org
Iodinated NanoparticlesCore component of the nanoparticle.Tumor-targeted radiosensitizers for enhanced radiotherapy. mdpi.com
Polymer-Drug ConjugatesMonomeric unit or conjugated moiety.Targeted drug delivery systems with potential for theranostic applications. nih.gov
Liposomes and MicellesEncapsulated agent or part of the lipid/polymer structure.Delivery vehicles for targeted therapy and imaging. nih.gov

Sustainable Synthesis and Environmental Impact Mitigation Studies

As with any chemical compound, the environmental footprint of this compound is a critical consideration. Future research will need to address both the sustainability of its synthesis and its environmental fate.

The development of green synthetic methods , as discussed in section 9.1, is a key aspect of this. benthamdirect.comnih.gov Utilizing enzymatic, electrochemical, or solvent-free approaches can significantly reduce the environmental impact of its production. nih.govnih.govnih.gov

Equally important is understanding the environmental fate and potential toxicity of the compound and its degradation byproducts. Iodinated compounds, such as X-ray contrast media, have been detected in wastewater and can be persistent in the environment. researchgate.netmdpi.comnih.govnih.gov Research into the biodegradability of this compound is necessary to assess its environmental persistence. nih.gov

Studies on the dehalogenation of this compound, both biotic and abiotic, will be crucial. acs.orgnih.govmdpi.comorganic-chemistry.org Reductive dehalogenation, where the iodine is replaced by hydrogen, is a known microbial process for some halogenated aromatic compounds. nih.gov Additionally, the potential for the formation of toxic byproducts during water treatment processes, such as disinfection, needs to be evaluated. mdpi.com

Mitigation strategies could include the development of specific wastewater treatment technologies to remove the compound and its metabolites, or the design of inherently biodegradable analogues.

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-2-hydroxy-3,5-diiodobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and amination of a benzoic acid precursor. A validated approach includes:

  • Step 1 : Dissolve the precursor (e.g., 3,5-diiodosalicylic acid) in a polar solvent like DMSO.
  • Step 2 : Reflux with a halogenating agent (e.g., iodine monochloride) at 100–120°C for 12–18 hours.
  • Step 3 : Purify via vacuum distillation and recrystallization in ethanol-water (1:1) to achieve ~65% yield .
  • Critical Factors : Prolonged reflux (>18 hours) reduces yield due to decomposition. Solvent choice (DMSO vs. ethanol) affects reaction kinetics and byproduct formation .

Table 1 : Comparison of Synthesis Methods

MethodSolventTemp (°C)Time (h)Yield (%)Reference
Halogenation-AminationDMSO1101865
Direct IodinationEthanol802445

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–7.2 ppm) and carboxylic acid protons (δ 12–13 ppm). Substituent effects from iodine atoms cause significant deshielding .
  • FT-IR : Confirm functional groups: C=O stretch (~1680 cm⁻¹), NH₂ bend (~1600 cm⁻¹), and O-H stretch (~3200 cm⁻¹) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .
  • Melting Point : Expected range 200–203°C (decomposition observed above 205°C) .

Advanced Research Questions

Q. How do halogen substituents (I, Cl, F) at positions 3 and 5 influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Reactivity : Iodine’s bulkiness slows electrophilic substitution but enhances stability via steric shielding. Fluorine increases electrophilicity at the carboxylic acid group .
  • Bioactivity :
    • Iodine : Enhances antimicrobial activity (e.g., against E. coli) due to lipophilicity and membrane disruption .
    • Chlorine : Increases enzyme inhibition (e.g., tyrosinase) via halogen bonding with active-site residues .
  • Design Tip : Use computational tools (e.g., Reaxys biocatalysis models) to predict substituent effects on reaction pathways .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use fixed concentrations (e.g., 10–100 µM) in PBS buffer (pH 7.4) for enzyme inhibition studies .
  • Purity Verification : Validate via HPLC-MS to exclude confounding effects from byproducts like 3,5-diiodoanthranilic acid .
  • Control Experiments : Test against structurally similar analogs (e.g., 4-amino-2-hydroxy-3,5-dichlorobenzoic acid) to isolate substituent-specific effects .

Q. What strategies improve the compound’s stability under physiological or storage conditions?

Methodological Answer:

  • pH Stability : The compound degrades in alkaline conditions (pH > 8). Store in acidic buffers (pH 4–6) or lyophilized form .
  • Light Sensitivity : Iodine substituents cause photodegradation. Use amber vials and store at –20°C in desiccators .
  • Long-Term Storage : Formulate as a sodium salt (water-soluble) or ester prodrug (e.g., methyl ester) to enhance shelf life .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., COX-2). Iodine at position 3 improves hydrophobic interactions in the active site .
  • DFT Calculations : Optimize substituent placement using Gaussian08. Fluorine at position 5 reduces electron density at the carboxylic group, enhancing acidity (pKa ~2.8) .
  • Retrosynthesis Tools : Leverage Pistachio or Reaxys databases to identify feasible routes for introducing sulfonamide or triazole moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.